molecular formula C12H15FN2O B13313288 5-(2-Fluorophenyl)piperidine-3-carboxamide

5-(2-Fluorophenyl)piperidine-3-carboxamide

Cat. No.: B13313288
M. Wt: 222.26 g/mol
InChI Key: AYOYUOMWWVLYQT-UHFFFAOYSA-N
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Description

5-(2-Fluorophenyl)piperidine-3-carboxamide is a chemical compound with the molecular formula C12H15FN2O. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The presence of a fluorine atom on the phenyl ring and a carboxamide group on the piperidine ring makes this compound unique and of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Fluorophenyl)piperidine-3-carboxamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of the fluorophenyl group with a halogenated piperidine intermediate.

    Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction, where the piperidine derivative reacts with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 5-(2-Fluorophenyl)piperidine-3-carboxamide can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: The compound can be reduced to form various derivatives, such as the corresponding amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(2-Fluorophenyl)piperidine-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(2-Fluorophenyl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity to these targets, while the piperidine ring can modulate the compound’s overall pharmacokinetic properties. The carboxamide group can participate in hydrogen bonding, further stabilizing the interaction with the target.

Comparison with Similar Compounds

Similar Compounds

    5-(3-Fluorophenyl)piperidine-3-carboxamide: Similar structure but with the fluorine atom on the 3-position of the phenyl ring.

    5-(2-Chlorophenyl)piperidine-3-carboxamide: Similar structure but with a chlorine atom instead of fluorine.

    5-(2-Fluorophenyl)piperidine-4-carboxamide: Similar structure but with the carboxamide group on the 4-position of the piperidine ring.

Uniqueness

5-(2-Fluorophenyl)piperidine-3-carboxamide is unique due to the specific positioning of the fluorine atom and the carboxamide group, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C12H15FN2O

Molecular Weight

222.26 g/mol

IUPAC Name

5-(2-fluorophenyl)piperidine-3-carboxamide

InChI

InChI=1S/C12H15FN2O/c13-11-4-2-1-3-10(11)8-5-9(12(14)16)7-15-6-8/h1-4,8-9,15H,5-7H2,(H2,14,16)

InChI Key

AYOYUOMWWVLYQT-UHFFFAOYSA-N

Canonical SMILES

C1C(CNCC1C(=O)N)C2=CC=CC=C2F

Origin of Product

United States

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